2,2-Dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
Overview
Description
2,2-Dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound is characterized by the presence of two chlorine atoms and a pyrrole ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2,2-Dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carboxaldehyde with phosphorus pentachloride (PCl5) in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate, which is then treated with a chlorinating agent to yield the final product .
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
2,2-Dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The presence of chlorine atoms makes this compound susceptible to nucleophilic substitution reactions.
Scientific Research Applications
2,2-Dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals.
Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2,2-Dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one can be compared with other pyrrole derivatives, such as:
2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one: This compound has a similar structure but contains only one chlorine atom.
Methyl 1H-pyrrole-2-carboxylate: This compound lacks the chlorine atoms and has a carboxylate group instead.
The unique combination of chlorine atoms and the pyrrole ring in this compound contributes to its distinct chemical properties and makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2,2-dichloro-1-(1-methylpyrrol-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-10-4-2-3-5(10)6(11)7(8)9/h2-4,7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLDTNHDBABYFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30529037 | |
Record name | 2,2-Dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30529037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88773-69-7 | |
Record name | 2,2-Dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30529037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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